![molecular formula C11H10BrNO2 B1378228 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester CAS No. 1260385-53-2](/img/structure/B1378228.png)
6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester
Overview
Description
“6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . This compound is used as a reactant in the synthesis of potent, selective chymase inhibitors .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe, which provides 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This is then reduced quantitatively with tributyltin .Molecular Structure Analysis
The molecular formula of “6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester” is C10H8BrNO2. It has an average mass of 254.080 Da and a monoisotopic mass of 252.973831 Da .Chemical Reactions Analysis
Indole derivatives, including “6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester”, undergo various chemical reactions. For instance, 6-Bromoindole, an indole derivative, undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .Scientific Research Applications
Cancer Treatment
Indole derivatives, including the compound , have shown promise in the treatment of cancer cells. Their ability to act as biologically active compounds makes them valuable in the development of anticancer therapies .
Antimicrobial Activity
The structural framework of indoles allows them to be effective against a variety of microbes. This makes them crucial in the research for new antimicrobial agents, which is particularly important in the face of rising antibiotic resistance .
Neurological Disorders
Research has indicated that indole derivatives can play a role in the treatment of various neurological disorders. Their interaction with biological pathways in the human body can lead to new treatments for these conditions .
Anti-inflammatory Applications
Due to their bioactive properties, compounds like methyl 6-bromo-2-methyl-1H-indole-4-carboxylate are studied for their anti-inflammatory potential. This could lead to new medications for chronic inflammatory diseases .
Antiviral Agents
Indole derivatives have been reported to show inhibitory activity against viruses like influenza A and Coxsackie B4 virus. This positions them as potential candidates for the development of new antiviral drugs .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. By studying related compounds, researchers can develop new ways to enhance or control plant growth, which has implications for agriculture .
Hedgehog Pathway Inhibition
The Hedgehog signaling pathway is involved in cell growth and development. Indole derivatives are used to create inhibitors that can regulate this pathway, offering potential treatments for conditions like cancer .
Synthesis of Alkaloids
Indoles are key moieties in the synthesis of various alkaloids, which are compounds with significant pharmacological activities. The compound can be used to synthesize novel alkaloids with potential therapeutic applications .
properties
IUPAC Name |
methyl 6-bromo-2-methyl-1H-indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-8-9(11(14)15-2)4-7(12)5-10(8)13-6/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJBMTGBOOVDNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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